

An In-depth Technical Guide to N-Formyl-L-leucine-d3

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Compound of Interest

Compound Name: *N*-Formyl-L-leucine-d3

Cat. No.: B564958

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Abstract

N-Formyl-L-leucine-d3 is a deuterated analog of N-Formyl-L-leucine, a derivative of the essential amino acid L-leucine. The incorporation of three deuterium atoms provides a stable, non-radioactive isotopic label, rendering it a valuable tool in analytical and research settings. This guide provides a comprehensive overview of **N-Formyl-L-leucine-d3**, including its physicochemical properties, synthesis, and applications, with a focus on its use as an internal standard in mass spectrometry and as a potential tracer in metabolic studies. Detailed methodologies for relevant experimental procedures are provided, alongside a discussion of its potential role in the context of N-formylated peptide signaling pathways.

Core Properties and Data

N-Formyl-L-leucine-d3 is primarily utilized in research applications that benefit from its increased mass due to isotopic labeling. Below is a summary of its key quantitative data, presented alongside its non-labeled counterpart for comparative purposes.

Property	N-Formyl-L-leucine-d3	N-Formyl-L-leucine
Molecular Formula	C ₇ H ₁₀ D ₃ NO ₃	C ₇ H ₁₃ NO ₃ [1]
Molecular Weight	162.20 g/mol	159.19 g/mol [1]
CAS Number	1356930-28-3[2]	6113-61-7[1]
Appearance	White to Off-White Solid (presumed)	White to Off-White Solid[3]
Solubility	No data available	DMSO: 100 mg/mL (628.22 mM)[3]
Storage Conditions	Store at -20°C for long-term stability.[4]	Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Synthesis and Purification: Experimental Protocols

While a specific, detailed protocol for the synthesis of **N-Formyl-L-leucine-d3** is not readily available in the scientific literature, a general methodology can be constructed based on established procedures for the N-formylation of amino acids and the synthesis of isotopically labeled compounds.

Synthesis of N-Formyl-L-leucine-d3

The synthesis is a two-step process involving the preparation of L-leucine-d3 followed by its formylation.

Step 1: Synthesis of L-leucine-d3

The synthesis of L-leucine selectively labeled with deuterium can be achieved through various methods, including enzymatic synthesis or chemical synthesis using deuterated precursors. One common approach involves the use of a deuterated starting material in a stereocontrolled reaction.

Step 2: N-Formylation of L-leucine-d3

This procedure is adapted from a general method for the N-formylation of peptides on a solid phase, which can be modified for a solution-phase reaction with the free amino acid.

Materials:

- L-leucine-d3
- Formic acid ($\geq 95\%$)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Anhydrous dichloromethane (DCM)
- Ethyl acetate
- Hexane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve formic acid (1.2 equivalents) and DCC (1.1 equivalents) in anhydrous DCM.
- Stir the mixture at 0°C for 30 minutes to pre-activate the formic acid.
- In a separate flask, dissolve L-leucine-d3 (1.0 equivalent) in anhydrous DCM.
- Slowly add the L-leucine-d3 solution to the activated formic acid mixture at 0°C .
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).

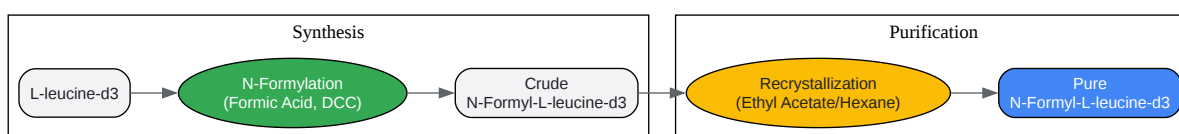
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude **N-Formyl-L-leucine-d3** can be purified by recrystallization.

Procedure:

- Dissolve the crude product in a minimal amount of hot ethyl acetate.
- Slowly add hexane until the solution becomes turbid.
- Allow the solution to cool to room temperature and then place it at 4°C to facilitate crystallization.
- Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.



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Caption: Workflow for the synthesis and purification of **N-Formyl-L-leucine-d3**.

Applications and Experimental Protocols

Use as an Internal Standard in LC-MS/MS

N-Formyl-L-leucine-d3 is an ideal internal standard for the quantification of endogenous N-Formyl-L-leucine in biological matrices due to its similar physicochemical properties and distinct mass.

Protocol for Quantification in Human Plasma:

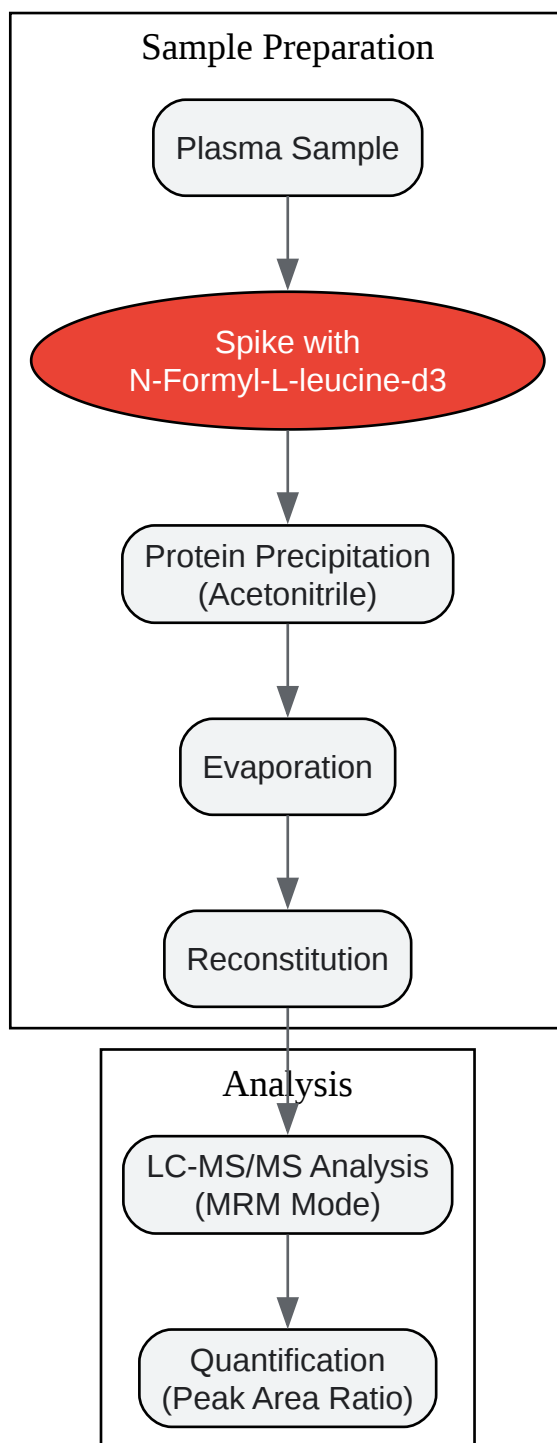
Materials:

- Human plasma sample
- **N-Formyl-L-leucine-d3** (internal standard) stock solution (e.g., 1 mg/mL in methanol)
- Acetonitrile (ACN) containing 0.1% formic acid (protein precipitation solvent)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- LC-MS/MS system with a C18 column

Procedure:

- Sample Preparation:
 - To 100 μ L of human plasma, add 10 μ L of a working solution of **N-Formyl-L-leucine-d3** (e.g., 1 μ g/mL).
 - Add 400 μ L of ice-cold ACN with 0.1% formic acid to precipitate proteins.
 - Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μ L of Mobile Phase A.
- LC-MS/MS Analysis:
 - Inject the sample onto the LC-MS/MS system.

- Separate the analyte and internal standard using a suitable gradient elution.
- Detect and quantify using multiple reaction monitoring (MRM) mode. The MRM transitions would be specific for the parent and fragment ions of both N-Formyl-L-leucine and **N-Formyl-L-leucine-d3**.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Quantify the concentration of N-Formyl-L-leucine in the sample using a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.



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Caption: Workflow for the quantification of N-Formyl-L-leucine using **N-Formyl-L-leucine-d3** as an internal standard.

Potential Use in Metabolic Tracing

Stable isotope tracing is a powerful technique to study the metabolic fate of molecules in vivo or in vitro.[5][6] While no studies have been published specifically using **N-Formyl-L-leucine-d3**, it could be employed to investigate the metabolism of N-formylated amino acids.

Hypothetical Experimental Design for a Cell Culture Tracing Study:

- Culture cells of interest (e.g., immune cells like neutrophils) in a standard medium.
- Replace the medium with one containing a known concentration of **N-Formyl-L-leucine-d3**.
- Incubate the cells for various time points.
- At each time point, harvest the cells and the culture medium separately.
- Extract metabolites from both the cell pellets and the medium.
- Analyze the extracts by high-resolution mass spectrometry to identify and quantify **N-Formyl-L-leucine-d3** and any potential deuterated metabolites.

This approach could provide insights into the uptake, breakdown, and potential modification of N-Formyl-L-leucine by cells.

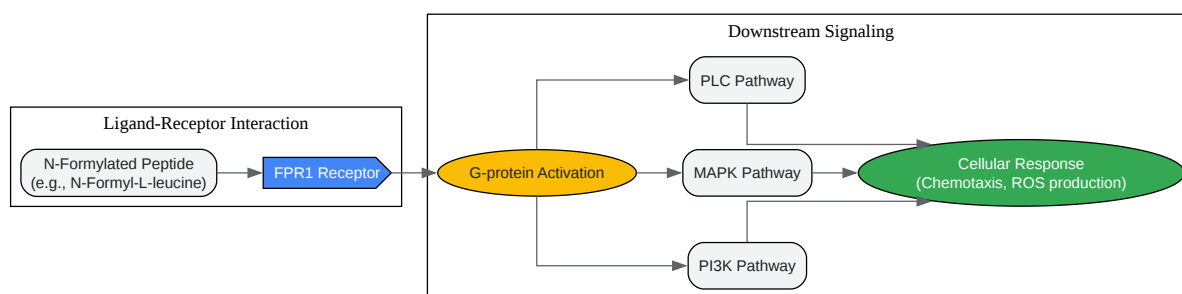
Relevance to Signaling Pathways

N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes and play a crucial role in the innate immune response to bacterial infections and tissue damage.[7][8] These peptides are recognized by a class of G protein-coupled receptors called Formyl Peptide Receptors (FPRs).

The binding of N-formylated peptides to FPRs, particularly FPR1, on neutrophils triggers a cascade of intracellular signaling events.[9] This leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9]

While N-Formyl-L-leucine itself is not a classical fMLP-like potent agonist, its structural similarity suggests it could potentially interact with FPRs, although likely with much lower

affinity. The use of **N-Formyl-L-leucine-d3** in competitive binding assays or cellular signaling studies could help to elucidate any such interactions and their downstream consequences.



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Caption: Simplified signaling pathway of N-formylated peptides via the FPR1 receptor.

Conclusion

N-Formyl-L-leucine-d3 is a specialized chemical tool with significant potential in analytical chemistry and biomedical research. Its primary and most well-defined application is as an internal standard for the accurate quantification of its non-labeled counterpart by mass spectrometry. While its use as a metabolic tracer and a probe for signaling pathways is less established, the methodologies and concepts outlined in this guide provide a framework for its application in these areas. As the fields of metabolomics and proteomics continue to advance, the demand for high-purity, well-characterized stable isotope-labeled compounds like **N-Formyl-L-leucine-d3** is expected to grow.

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